molecular formula C5H9N3O2 B12364602 2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl- CAS No. 1354407-58-1

2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl-

Cat. No.: B12364602
CAS No.: 1354407-58-1
M. Wt: 143.14 g/mol
InChI Key: ZUSDUTPBZRIQOY-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl- is a heterocyclic organic compound that belongs to the pyrimidinedione family. This compound is characterized by its unique structure, which includes a pyrimidine ring with two keto groups at positions 2 and 4, an amino group at position 6, and a methyl group at position 1. It has garnered significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with β-ketoesters in the presence of a base, followed by the introduction of an amino group at position 6 through nucleophilic substitution. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrimidinediones, depending on the specific reagents and conditions used.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an anticancer or antiviral agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 6-hydroxy-1-methyl-
  • 2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-methyl-
  • 2,4(1H,3H)-Pyrimidinedione, 6-ethylamino-1-methyl-

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1354407-58-1

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

6-amino-1-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H9N3O2/c1-8-3(6)2-4(9)7-5(8)10/h3H,2,6H2,1H3,(H,7,9,10)

InChI Key

ZUSDUTPBZRIQOY-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=O)NC1=O)N

Origin of Product

United States

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